p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484512
InChI: InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3
SMILES:
Molecular Formula: C68H87NO44
Molecular Weight: 1622.4 g/mol

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate

CAS No.:

Cat. No.: VC16484512

Molecular Formula: C68H87NO44

Molecular Weight: 1622.4 g/mol

* For research use only. Not for human or veterinary use.

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate -

Specification

Molecular Formula C68H87NO44
Molecular Weight 1622.4 g/mol
IUPAC Name [4,5-diacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3
Standard InChI Key REVPOJIHBJOYNS-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate consists of five β-D-glucose units linked by (1→4)-glycosidic bonds. Each glucose residue is acetylated at specific hydroxyl positions, with the terminal unit bearing a p-nitrophenyl group. The IUPAC name, (4-nitrophenyl) 2,3,4,6-tetra-O-acetyl-β-D-gluco-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-gluco-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-gluco-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-gluco-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-gluco-hexopyranoside , reflects this intricate substitution pattern.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₆₈H₈₇NO₄₄
Molecular Weight1622.4 g/mol
CAS Number129411-66-1
SolubilityEnhanced in organic solvents
Acetylation Degree16 acetate groups

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves sequential acetylation of cellopentaose followed by coupling with p-nitrophenol. Key steps include:

  • Acetylation: Treatment of cellopentaose with acetic anhydride in pyridine to protect hydroxyl groups.

  • Glycosylation: Reacting the peracetylated cellopentaose with p-nitrophenol using a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the β-glycosidic bond.

  • Purification: Chromatographic techniques (e.g., silica gel column) isolate the product.

Quality Control

Suppliers specify purity ≥95%, assessed via:

  • HPLC: Reverse-phase columns with UV detection at 300 nm (p-nitrophenyl absorbance).

  • Elemental Analysis: Verifies C/H/N ratios against theoretical values.

Biological Activity and Applications

Mechanism of Action

Glycosidases hydrolyze the β-glycosidic bond, releasing p-nitrophenol (λmax = 400 nm at alkaline pH). The reaction scheme is:

p-Nitrophenyl-D-Cellopentaoside, HexadecaacetateGlycosidaseCellopentaose, Hexadecaacetate+p-Nitrophenol\text{p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate} \xrightarrow{\text{Glycosidase}} \text{Cellopentaose, Hexadecaacetate} + \text{p-Nitrophenol}

Kinetic parameters (Km, Vmax) are determined spectrophotometrically.

Enzyme Kinetics

The compound’s multi-subunit structure allows study of processive enzymes (e.g., cellulases) that hydrolyze polysaccharides sequentially. For example, TrCel7A from Trichoderma reesei exhibits higher activity on acetylated substrates due to reduced non-productive binding.

Substrate Specificity Profiling

Comparative studies with shorter analogs (e.g., p-nitrophenyl β-D-glucoside) reveal that longer oligosaccharides improve enzyme discrimination. Acetylation blocks non-target hydroxyls, directing hydrolysis to specific sites.

Comparative Analysis with Analogous Substrates

Table 2: Substrate Comparison

CompoundMolecular Weight (g/mol)AcetylationKey Application
p-Nitrophenyl β-D-glucoside301.25NoneBasic glycosidase assays
p-Nitrophenyl β-D-lactoside463.43NoneLactase activity measurement
p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate1622.416 groupsProcessive enzyme characterization

The hexadecaacetate derivative’s extended chain and acetylation enable unique insights into enzyme subsite interactions, unavailable with shorter substrates.

Research Advancements and Case Studies

Structural Modifications

Introducing fluorine at C6 of glucose units increases resistance to non-enzymatic hydrolysis, improving assay reliability. Such modifications are guided by molecular docking simulations.

Industrial Relevance

In biofuel research, this substrate identifies cellulases with high processivity for lignocellulose degradation. A 2024 study reported a Thermobifida fusca cellulase with 3-fold higher activity on acetylated cellopentaoside versus non-acetylated forms.

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